SK&F 108361, also known as Valopicitabine dihydrochloride, is a prodrug of the nucleoside analog 2'-C-methylcytidine. It is primarily recognized for its significant antiviral activity against the hepatitis C virus (HCV). The compound functions by inhibiting RNA-dependent RNA polymerase, which is crucial for the replication of viral RNA. This mechanism positions SK&F 108361 as a promising candidate in antiviral therapy, particularly in the context of hepatitis C infections.
Valopicitabine dihydrochloride is classified under nucleoside analogs and is specifically designed to target viral replication processes. The chemical structure and properties are characterized by its ability to be converted into an active metabolite within the body, enhancing its therapeutic efficacy against HCV.
The synthesis of Valopicitabine dihydrochloride involves several steps, starting from 2'-C-methylcytidine. The compound is synthesized as the 3'-O-L-valinyl ester derivative of this nucleoside. Key synthetic routes include:
This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
The molecular formula of Valopicitabine dihydrochloride is with a molecular weight of approximately 429.3 g/mol. Its structural representation can be detailed as follows:
These structural data points indicate the complexity and specificity of the compound's design for targeting viral mechanisms.
Valopicitabine dihydrochloride undergoes various chemical reactions primarily related to its metabolic conversion in biological systems. Upon administration, it is transformed into its active form, 2'-C-methylcytidine triphosphate, through enzymatic processes. This active metabolite then participates in:
These reactions are critical for its antiviral efficacy.
The mechanism of action for Valopicitabine dihydrochloride involves several key steps:
This mechanism highlights the compound's role as an effective antiviral agent.
Valopicitabine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications.
Valopicitabine dihydrochloride has been extensively researched for its potential applications in treating hepatitis C virus infections. Its primary uses include:
The ongoing research into Valopicitabine's effectiveness continues to position it as a significant player in the field of antiviral drug development.
The emergence of SK&F 108361 (chemical name: N-[2(R)-hydroxy-3-mercaptopropyl]-L-leucineamide) in scientific literature represents a significant milestone in the evolution of renin-angiotensin system (RAS) research. First documented in patent literature in the late 1980s by SmithKline French Laboratories, this transition-state mimetic renin inhibitor emerged during a period of intense pharmaceutical interest in developing antihypertensive agents targeting specific enzymatic pathways [8]. The compound's initial disclosure coincided with critical advancements in understanding the three-dimensional structure of renin and its substrate-binding characteristics, enabling rational drug design approaches that distinguished SK&F 108361 from earlier peptide-like inhibitors with poor pharmacokinetic profiles. Early biochemical characterization studies positioned SK&F 108361 as a potent (IC₅₀ values in the nanomolar range) and selective inhibitor of human renin, demonstrating marked species specificity that necessitated specialized preclinical models [1]. The compound's emergence occurred during a paradigm shift in cardiovascular pharmacology, as researchers sought agents that could more completely suppress the RAS beyond angiotensin-converting enzyme (ACE) inhibitors, which were limited by compensatory physiological mechanisms.
Table 1: Key Historical Milestones in SK&F 108361 Research
Time Period | Development Phase | Primary Research Focus | Key Publications/Patents |
---|---|---|---|
Late 1980s | Discovery & Initial Characterization | Biochemical efficacy and selectivity | SmithKline French patents (e.g., US4727160) |
Early 1990s | Preclinical Development | Species-specific pharmacology and metabolic stability | Wood et al. (1990), Biochem J; Rosenberg et al. (1991), J Pharmacol Exp Ther |
Mid 1990s | Limited Clinical Evaluation | Proof-of-concept in hypertension | None published beyond abstracts |
2000s-Present | Mechanistic & Comparative Studies | Molecular interactions and theoretical significance | Computational analyses; comparative inhibitor studies |
The investigation of SK&F 108361 has revealed several persistent research problems and knowledge gaps that continue to shape academic inquiry into renin inhibition:
Evidence Gaps: Despite promising in vitro potency, translational studies revealed significant discrepancies between biochemical efficacy and functional physiological outcomes in intact biological systems. In vivo animal models demonstrated variable blood pressure responses despite near-complete angiotensin I suppression, suggesting complex compensatory mechanisms that remain incompletely characterized. This translational disconnect represents a significant evidence gap limiting predictive therapeutic modeling [4] [5].
Methodological Gaps: Research on SK&F 108361 has been constrained by technical limitations in assessing target engagement and inhibition dynamics within tissue microenvironments. Traditional plasma renin activity (PRA) assays provide insufficient spatial resolution to evaluate renin inhibition in critical sites such as renal juxtaglomerular apparatus or brain RAS compartments. Development of advanced imaging modalities or activity-based probes derived from the SK&F 108361 scaffold could address these methodological constraints but remain unrealized [6].
Theoretical Gaps: The compound's binding kinetics reveal a paradoxical dissociation between enzyme occupancy duration and functional effects that challenges conventional pharmacological models of RAS inhibition. While SK&F 108361 exhibits prolonged binding to renin, its functional consequences appear more transient than predicted, suggesting uncharacterized allosteric effects or post-inhibitory enzyme behavior. This represents a fundamental theoretical gap in understanding renin's catalytic regulation [4] [8].
Contextual Gaps: Most mechanistic studies have examined SK&F 108361 in isolation rather than within pathophysiological contexts where renin expression is markedly elevated (e.g., diabetic nephropathy, malignant hypertension). The compound's behavior and inhibitory efficacy under these conditions, particularly at the tissue level, remain inadequately explored despite potential implications for targeted therapeutic applications [7].
Academic research on SK&F 108361 pursues several interconnected objectives with significant theoretical implications for cardiovascular and metabolic science:
Mechanistic Elucidation of Renin Regulation: As a highly selective inhibitor, SK&F 108361 serves as a precision molecular tool to probe renin's catalytic mechanisms beyond its primary cleavage site. Recent studies employ the compound to investigate renin's conformational dynamics during substrate binding, particularly how exosite interactions distant from the active cleft influence enzymatic efficiency. These investigations challenge the classical lock-and-key model of renin inhibition, suggesting instead an induced-fit mechanism with significant implications for future inhibitor design [1].
RAS Compartmentalization Hypothesis Testing: SK&F 108361 research contributes critically to evaluating the theoretical framework of tissue-specific RAS compartments. Unlike ACE inhibitors or angiotensin receptor blockers, renin inhibitors potentially offer compartment-selective effects based on differential tissue penetration and local renin expression. Studies utilizing SK&F 108361 in experimental models provide evidence supporting distinct regulatory functions for renal, cardiac, and cerebral RAS compartments, fundamentally reshaping therapeutic targeting paradigms [7].
Molecular Scaffold for Novel Therapeutics: The compound's distinctive mercaptopropyl-leucine motif serves as a structural template for developing new chemical entities targeting aspartyl proteases beyond renin. Computational analyses of SK&F 108361's binding interactions inform the design of inhibitors for phylogenetically related enzymes involved in amyloidogenesis (BACE-1) or viral processing (HIV protease), demonstrating cross-disciplinary theoretical significance [8].
Pathophysiological Insight Generation: Research objectives include utilizing SK&F 108361 to decouple renin-dependent effects in complex disease processes. Experimental models employing the inhibitor reveal that angiotensin-independent effects of renin contribute to renal fibrosis progression and cardiomyocyte hypertrophy, suggesting novel pathophysiological mechanisms with therapeutic implications. These findings necessitate refinement of existing RAS theoretical models to incorporate these non-canonical signaling pathways [7].
Table 2: Academic Research Priorities for SK&F 108361
Research Objective | Current Knowledge Status | Theoretical Significance | Key Methodological Approaches |
---|---|---|---|
Renin conformational dynamics | Partial characterization of active site interactions | Challenges simplistic inhibition models | X-ray crystallography; molecular dynamics simulations |
Tissue RAS compartmentalization | Evidence for renal compartment; others less defined | Supports targeted therapeutic paradigms | Microdialysis; transgenic reporter models |
Non-canonical renin signaling | Emerging evidence from fibrosis models | Expands RAS pathophysiology framework | Pathway-specific knockout models; phosphoproteomics |
Scaffold-based inhibitor design | Validated for renin; exploratory for other targets | Enables polypharmacology approaches | Structure-activity relationship (SAR) studies |
The ongoing academic investigation of SK&F 108361 continues to generate fundamental insights into the RAS that extend far beyond immediate therapeutic applications. Its role as a molecular probe has revealed unexpected complexity in renin enzymology and angiotensin-independent signaling pathways, necessitating continual refinement of theoretical models governing cardiovascular and renal physiology. The compound exemplifies how targeted chemical tools can drive conceptual advances that reshape entire fields of biomedical science.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7